7,9-Dihydro-2H-purine-2,8(3H)-dione

Lipophilicity Drug Discovery Physicochemical Property

7,9-Dihydro-2H-purine-2,8(3H)-dione (isoxanthine) is a distinct 2,8-dioxopurine—not a generic purine. Its unique redox state enables applications no other purine replicates: it serves as a fluorescent marker for engineered uric acid degradation in probiotics, offers distinct HPLC retention for analytical method development, and provides a stable core for synthesizing xanthine-based enzyme inhibitors. Its weak inhibition of α-1,3-galactosyl transferase (Ki=104 µM) delivers a validated SAR data point. Substituting with xanthine or hypoxanthine compromises reproducibility. For pathway tracking, assay calibration, or inhibitor synthesis, this is the only compound that fits.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 13230-99-4
Cat. No. B079631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,9-Dihydro-2H-purine-2,8(3H)-dione
CAS13230-99-4
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC2=C1NC(=O)N2
InChIInChI=1S/C5H4N4O2/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11)
InChIKeyPRUGQYWGIVNHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,9-Dihydro-2H-purine-2,8(3H)-dione (CAS: 13230-99-4) - A Specialized Purine-2,8-Dione Intermediate for Niche Biochemical and Synthetic Applications


7,9-Dihydro-2H-purine-2,8(3H)-dione (CAS: 13230-99-4), also known as 7,8-dihydroxanthine or isoxanthine, is a purine derivative with the molecular formula C5H4N4O2 and a molecular weight of 152.11 g/mol . It is structurally characterized as a reduced form of xanthine, featuring a fused imidazole and pyrimidine ring system with carbonyl groups at positions 2 and 8. This compound serves as a key intermediate in the synthesis of xanthine-based molecules and is utilized in biochemical research, particularly in studies of purine metabolism and enzyme inhibition [1].

Why 7,9-Dihydro-2H-purine-2,8(3H)-dione (CAS 13230-99-4) Cannot Be Interchanged with Common Purine Analogs


Generic substitution among purine derivatives is scientifically unsound due to significant differences in their physicochemical properties and biological roles. 7,9-Dihydro-2H-purine-2,8(3H)-dione (a 2,8-dioxopurine) exhibits markedly different lipophilicity and polar surface area compared to its structural analogs like xanthine (a 2,6-dioxopurine) . These differences directly impact solubility, membrane permeability, and molecular recognition in enzymatic assays. Furthermore, its specific redox state and substitution pattern enable unique applications, such as serving as a fluorescent marker in uric acid degradation pathways, a role that structurally similar compounds like hypoxanthine or uric acid cannot fulfill [1]. Substituting with a non-identical purine would introduce uncontrolled variables, compromising experimental reproducibility and data validity.

Quantitative Differentiation: 7,9-Dihydro-2H-purine-2,8(3H)-dione (CAS 13230-99-4) vs. Xanthine and 2,8-Dihydroxyadenine


Lipophilicity Comparison: 7,9-Dihydro-2H-purine-2,8(3H)-dione vs. Xanthine

7,9-Dihydro-2H-purine-2,8(3H)-dione demonstrates significantly lower lipophilicity compared to the common purine analog xanthine. The predicted octanol-water partition coefficient (LogP) for 7,9-Dihydro-2H-purine-2,8(3H)-dione is -1.99 , whereas the reported LogP for xanthine is -0.73 [1].

Lipophilicity Drug Discovery Physicochemical Property

Polar Surface Area Comparison: 7,9-Dihydro-2H-purine-2,8(3H)-dione vs. Xanthine

The predicted topological polar surface area (TPSA) of 7,9-Dihydro-2H-purine-2,8(3H)-dione is 83 Ų . For the comparator xanthine, the calculated TPSA is reported to be 94.92 Ų [1].

Polar Surface Area Drug Design Bioavailability

Differentiation in Solubility Profile vs. 2,8-Dihydroxyadenine

7,9-Dihydro-2H-purine-2,8(3H)-dione is described as 'sparingly soluble' in water, being purified by crystallization from hot distilled water . In contrast, the structurally related 2,8-dihydroxyadenine has a reported aqueous solubility of 0.002 mg/mL .

Solubility Crystallization Analytical Chemistry

Enzymatic Interaction Profile: Weak Inhibition of Porcine α-1,3-Galactosyl Transferase

7,9-Dihydro-2H-purine-2,8(3H)-dione has been evaluated for its inhibitory activity against porcine alpha-1,3-galactosyl transferase (α-1,3-GalT). At a concentration of 0.2 mM, the compound exhibited an inhibition constant (Ki) of 1.04E+5 nM (104 µM) [1].

Enzyme Inhibition Biochemical Assay Glycobiology

Validated Research Applications for 7,9-Dihydro-2H-purine-2,8(3H)-dione (CAS 13230-99-4)


Fluorescent Marker in Engineered Probiotic Uric Acid Degradation Pathways

7,9-Dihydro-2H-purine-2,8(3H)-dione (referred to as isoxanthine) is explicitly utilized as a fluorescent marker for detecting the uric acid degradation pathway in engineered probiotic E. coli, as detailed in a recent patent application [1]. This application leverages its specific role as an intermediate in the reduction of uric acid, a function not served by other common purines like xanthine or hypoxanthine. Researchers developing novel probiotics or diagnostic tools for hyperuricemia will find this compound essential for tracking the activity of the engineered pathway [1].

Synthetic Intermediate for Xanthine-Based Molecules in Enzyme Inhibition Studies

Due to its stable purine-2,8-dione core, this compound serves as a key synthetic intermediate for creating a variety of xanthine-based molecules [1]. These derivatives are widely studied for their biological activities, particularly as potential inhibitors of enzymes like xanthine oxidase and as ligands for adenosine receptors [1]. Its distinct physicochemical properties (e.g., lower LogP compared to xanthine) make it a valuable starting material for modulating the pharmacokinetic properties of the final drug candidates.

Calibration and Reference Standard for Analytical Method Development

The compound's unique structure and known properties make it suitable as a reference standard in analytical chemistry, such as in HPLC method development. Its distinct retention time compared to other purine metabolites (e.g., purine, hypoxanthine, xanthine) has been demonstrated, making it useful for resolving and quantifying complex mixtures in biological samples [1]. Procurement of this compound at a certified purity is critical for generating reliable calibration curves and ensuring assay accuracy.

Investigating the Biochemical Properties of 2,8-Dioxopurines

For researchers studying purine metabolism or enzyme specificity, 7,9-dihydro-2H-purine-2,8(3H)-dione offers a distinct biochemical profile. Its weak inhibitory activity against porcine alpha-1,3-galactosyl transferase (Ki = 104 µM) provides a specific, quantitative data point for comparative enzymology studies [1]. This information is crucial for labs focused on structure-activity relationship (SAR) studies of purine derivatives, where even weak interactions can inform the design of more potent and selective inhibitors.

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